molecular formula C16H15N5OS B1300235 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide CAS No. 49656-91-9

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No. B1300235
CAS RN: 49656-91-9
M. Wt: 325.4 g/mol
InChI Key: WDPSOMKCCCJRCE-UHFFFAOYSA-N
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Description

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a derivative of thiosemicarbazide and 1,2,4-triazole, which are known for their potential biological activities. The structure of this compound suggests that it may have significant antioxidant properties due to the presence of the 1,2,4-triazole ring, which is a common feature in molecules with antioxidant activity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates to form new thiosemicarbazide derivatives. These derivatives are then cyclized under reflux conditions in a basic medium to yield compounds containing the 1,2,4-triazole ring . Similarly, the synthesis of 1-acyl-4-substituted thiosemicarbazide derivatives is achieved by reacting hydrazides with isothiocyanate, followed by cyclization in the presence of NaOH to form compounds with two 1,2,4-triazole rings .

Molecular Structure Analysis

The molecular structure of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This structure is crucial for the biological activity of the compound. The presence of a sulfanyl group attached to the triazole ring may also influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives typically include the formation of thiosemicarbazide intermediates, followed by cyclization to form the triazole ring. The cyclization process is facilitated by basic conditions, which promote the closure of the ring structure . These reactions are significant as they allow for the creation of a diverse range of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and related compounds are not explicitly detailed in the provided data. However, the antioxidant activities of similar compounds have been evaluated, with some showing better radical scavenging abilities than standard antioxidants like gallic acid and ascorbic acid . The antimicrobial activities of related compounds have also been tested, with some exhibiting inhibitory effects against Gram-positive bacteria . These properties suggest that the compound may have valuable pharmacological applications.

Scientific Research Applications

1. Pharmacological Properties

Compounds related to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide have shown diverse pharmacological properties. For instance, derivatives of this compound have been investigated for their effects on the central nervous system (CNS) in mice. The research demonstrates the potential of these compounds in neuroscience and pharmacology (Maliszewska-Guz et al., 2005).

2. Antioxidant Abilities

A specific synthesis involving a derivative of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has been reported to possess significant antioxidant abilities. This suggests its potential application in combating oxidative stress-related diseases (Šermukšnytė et al., 2022).

3. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds derived from 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. These derivatives have shown activity against various strains of Gram-positive bacteria, indicating their potential in the development of new antimicrobial agents (Trotsko et al., 2012).

4. Anti-Lipase and Anti-α-Glucosidase Activities

Derivatives of this compound have demonstrated significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in the treatment of diseases like diabetes and obesity (Bekircan et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, given the known pharmacological potential of 1,2,4-triazole derivatives . Additionally, the synthesis process could be optimized, and other functional groups could be introduced to modify the compound’s properties.

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-18-14(22)11-23-16-20-19-15(12-7-3-1-4-8-12)21(16)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSOMKCCCJRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352523
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

CAS RN

49656-91-9
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ł Popiołek, U Kosikowska, M Wujec… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
This study presents the synthesis and spectral analysis of new Schiff base hydrazone derivatives. New compounds were prepared by the reaction of [(4-phenyl-5-substituted-4H-1,2,4-…
Number of citations: 16 www.tandfonline.com

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